5-Fluoro-2-(2-propoxyethoxy)aniline
Description
Contextualization within Fluorinated Aromatic Amines and Ethers
Fluorinated aromatic amines are a class of organic compounds that have garnered considerable attention in medicinal chemistry and materials science. The incorporation of fluorine atoms into an aromatic amine structure can significantly alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. alfa-chemistry.comacs.org The presence of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. nih.gov Fluorine's high electronegativity can also influence the electronic nature of the aromatic ring, affecting its reactivity and interactions with other molecules. researchgate.netrsc.org
Aromatic ethers, on the other hand, are characterized by an oxygen atom connected to an aryl group and an alkyl or another aryl group. wikipedia.orgalfa-chemistry.com This functional group is prevalent in many natural products and synthetic compounds with important applications. Ethers are generally stable and can act as key structural motifs in pharmaceuticals, agrochemicals, and polymers. researchgate.netalfa-chemistry.com The ether linkage in 5-Fluoro-2-(2-propoxyethoxy)aniline introduces flexibility and can influence the compound's solubility and conformational preferences.
Significance of this compound in Organic Synthesis and Advanced Chemical Applications
The unique structure of this compound, featuring a fluorine atom, an amino group, and an ether chain on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. The amino group can be readily diazotized and converted into a variety of other functional groups, while the aromatic ring can undergo electrophilic substitution reactions. The fluorine atom and the propoxyethoxy side chain can modulate the reactivity and selectivity of these transformations.
The potential applications of this compound are broad. Its structural motifs are found in various biologically active molecules, suggesting its potential use in the development of new pharmaceuticals. nih.gov Furthermore, the combination of a fluorinated aromatic system and a flexible ether chain could be advantageous in the design of novel liquid crystals, polymers, and other advanced materials. researchgate.net
Scope and Research Objectives Pertaining to this compound
The primary research objectives for this compound involve the development of efficient and scalable synthetic routes to access this compound. Investigating its reactivity and exploring its utility as a building block for the synthesis of more complex molecules are also key areas of focus. Furthermore, researchers are interested in evaluating the biological and material properties of derivatives of this compound to unlock its full potential in various scientific and technological fields.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H16FNO2 |
| Molecular Weight | 213.25 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
| Boiling Point | Not yet determined |
| Melting Point | Not yet determined |
Properties
IUPAC Name |
5-fluoro-2-(2-propoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8H,2,5-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFENSJECUEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 2 Propoxyethoxy Aniline
Precursor Synthesis and Aniline (B41778) Ring Functionalization Strategies
The initial phase in the synthesis of the target molecule is the preparation of a suitably substituted fluorinated aromatic precursor. This typically involves the strategic introduction of nitro and fluoro groups onto an aromatic ring, which then allows for further functionalization.
The synthesis of fluorinated aromatic precursors often starts from commercially available materials like 2,4-difluoronitrobenzene (B147775) or 4-fluoroaniline (B128567). These compounds serve as versatile building blocks for introducing the necessary functional groups.
One common approach involves the nitration of a fluorinated aromatic compound. For instance, the nitration of fluorobenzene (B45895) can yield a mixture of isomers, which then require separation to isolate the desired precursor. google.com Alternatively, starting with a dichloronitrobenzene, a halogen exchange (Halex) reaction can be employed to replace chlorine atoms with fluorine. google.com For example, 2,4-dichloronitrobenzene (B57281) can be converted to 2,4-difluoronitrobenzene. google.comgoogle.comgoogle.com This reaction is often carried out using a fluoride (B91410) source like potassium fluoride in the presence of a phase transfer catalyst or in a high-boiling solvent like sulfolane. google.comgoogle.com The reaction conditions, such as temperature and the presence of water, are crucial for the success of the Halex reaction. google.comgoogle.com
Another strategy begins with 4-fluoroaniline. The amino group of 4-fluoroaniline can be protected, followed by nitration and subsequent deprotection to yield a nitrated fluoroaniline (B8554772) derivative. chemicalbook.com
A key intermediate in some synthetic routes is 2-(5-fluoro-2-nitrophenyl)malonic acid diester, which can be prepared from 2,4-dihalogenonitrobenzene. google.com
The following table summarizes some common starting materials and the immediate precursors they can form.
| Starting Material | Reaction | Precursor Formed |
| 2,4-Dichloronitrobenzene | Halogen Exchange (Fluorination) | 2,4-Difluoronitrobenzene |
| Fluorobenzene | Nitration | Mixture of fluoronitrobenzene isomers |
| 4-Fluoroaniline | Acetylation, Nitration, Deacetylation | Nitrated 4-fluoroaniline derivatives |
Once the fluorinated aromatic precursor is obtained, the next critical step is the introduction of the 2-propoxyethoxy side chain. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govmdpi.comnih.gov In this reaction, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the alkoxide of 2-propoxyethanol (B165432).
The reaction involves the deprotonation of 2-propoxyethanol with a suitable base, such as potassium carbonate, to generate the corresponding alkoxide. nih.gov This alkoxide then displaces a leaving group, usually a fluorine or chlorine atom, on the aromatic ring. The position of the leaving group relative to the activating nitro group is critical for the reaction's success. Generally, leaving groups in the ortho or para positions are readily displaced. researchgate.netuni-tuebingen.de
For example, starting with 2,4-difluoronitrobenzene, the fluorine atom at the 2-position is selectively substituted by the 2-propoxyethoxy group due to the strong activation by the adjacent nitro group. This yields 4-fluoro-1-nitro-2-(2-propoxyethoxy)benzene.
Direct Synthesis Routes to 5-Fluoro-2-(2-propoxyethoxy)aniline
Direct synthesis routes aim to construct the final molecule in a more streamlined fashion, often by forming the aniline functionality in the final steps of the synthesis.
As mentioned previously, nucleophilic aromatic substitution (SNAr) is a cornerstone of the synthesis. nih.govmdpi.comnih.gov In the context of a direct synthesis, a precursor like 4-fluoro-1-nitro-2-(2-propoxyethoxy)benzene, which is synthesized via an SNAr reaction, is the immediate precursor to the final product. The high electronegativity of fluorine can accelerate the rate of SNAr reactions compared to other halogens. nih.gov
The final step in the synthesis of this compound is the reduction of the nitro group to an amino group. youtube.comorgoreview.comchemguide.co.uk This transformation is a common and well-established reaction in organic synthesis. acs.org
Several reducing agents can be employed for this purpose, and the choice often depends on the presence of other functional groups in the molecule and the desired reaction conditions. acs.orgorganic-chemistry.org
Commonly used methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). youtube.comacs.org It is generally a clean and efficient method.
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. youtube.comorgoreview.comchemguide.co.uk For instance, the Béchamp reduction uses iron and hydrochloric acid. orgoreview.com
Other Reducing Agents: Other reagents like stannous chloride (SnCl2) in ethanol (B145695) are also effective for the reduction of nitro groups. youtube.com
The reduction of 4-fluoro-1-nitro-2-(2-propoxyethoxy)benzene with a suitable reducing agent yields the target molecule, this compound.
The following table summarizes various reduction methods for converting a nitro group to an aniline.
| Reducing Agent(s) | Solvent | Conditions |
| H₂, Pd/C | Methanol or Ethanol | Room temperature, atmospheric or elevated pressure |
| Fe, HCl | Water/Ethanol | Heating |
| Sn, HCl | Water/Ethanol | Heating |
| SnCl₂ | Ethanol | Heating |
Derivatization and Functional Group Interconversion of this compound
The aniline group in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
The amino group can be acylated, alkylated, or used as a starting point for the synthesis of other heterocyclic systems. For example, it can react with carboxylic acids or their derivatives to form amides. The aniline can also undergo diazotization, followed by Sandmeyer or similar reactions, to introduce a variety of substituents onto the aromatic ring.
Furthermore, the fluorine atom on the aromatic ring can potentially undergo further nucleophilic aromatic substitution reactions, although this would require harsh conditions or the presence of additional activating groups.
The ether linkage is generally stable under many reaction conditions, but it could be cleaved under strongly acidic or basic conditions.
Reactions at the Amine Functionality (e.g., acylation, alkylation, condensation reactions)
The primary amine group in this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions are fundamental in the synthesis of more complex molecules.
Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides readily forms the corresponding amide. This transformation is often employed to protect the amino group or to introduce new functional moieties. For instance, the acetylation of anilines is a common procedure. In a typical reaction, this compound would be treated with acetic anhydride (B1165640) in the presence of a base or glacial acetic acid to yield N-(5-fluoro-2-(2-propoxyethoxy)phenyl)acetamide. jru.edu.in The amide formation can be a crucial step in multi-step syntheses, for example, to moderate the activating effect of the amino group in subsequent electrophilic aromatic substitution reactions. organicchemistrytutor.com
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acetic Anhydride | N-(5-fluoro-2-(2-propoxyethoxy)phenyl)acetamide | Acylation |
| This compound | Benzoyl Chloride | N-(5-fluoro-2-(2-propoxyethoxy)phenyl)benzamide | Acylation |
Alkylation: Direct alkylation of the amine group can be challenging due to the potential for multiple alkylations, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, specific methods can be employed to achieve controlled alkylation. Reductive amination, for example, offers a more selective route to N-alkylanilines. This would involve the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.
Condensation Reactions: The amine functionality can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, reacting this compound with an aldehyde or ketone, often under acid or base catalysis, would yield the corresponding N-(5-fluoro-2-(2-propoxyethoxy)phenyl)imine. nih.govorganic-chemistry.org These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Benzaldehyde | (E)-N-benzylidene-5-fluoro-2-(2-propoxyethoxy)aniline | Condensation (Imine Formation) |
| This compound | Acetone | N-(5-fluoro-2-(2-propoxyethoxy)phenyl)propan-2-imine | Condensation (Imine Formation) |
Modifications of the Propoxyethoxy Side Chain
The 2-propoxyethoxy side chain, being an ether linkage, is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org This cleavage would break the ether bond, leading to the formation of a phenol (B47542) and the corresponding alkyl halides. Given the two ether linkages in the side chain, a mixture of products could potentially be formed depending on the reaction conditions. It's important to note that the aryl-oxygen bond is typically more stable and less prone to cleavage than the alkyl-oxygen bond. libretexts.orgyoutube.com
| Reactant | Reagent | Potential Products | Reaction Type |
| This compound | Excess HBr (conc.) | 2-Amino-4-fluorophenol, 1-bromo-2-(bromoethoxy)propane | Ether Cleavage |
| This compound | Excess HI (conc.) | 2-Amino-4-fluorophenol, 1-iodo-2-(iodoethoxy)propane | Ether Cleavage |
Electrophilic Aromatic Substitution Strategies on the Fluorinated Aniline Ring
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents: the strongly activating ortho-, para-directing amino group (-NH2), the activating ortho-, para-directing propoxyethoxy group (-OCH2CH2OCH2CH2CH3), and the deactivating but ortho-, para-directing fluorine atom (-F). stackexchange.comwikipedia.orgmasterorganicchemistry.com
The powerful activating and directing effect of the amino group is expected to dominate, primarily directing incoming electrophiles to the positions ortho and para to it. stackexchange.commasterorganicchemistry.com The position para to the amino group is already occupied by the fluorine atom. Therefore, substitution is most likely to occur at the positions ortho to the amino group (positions 3 and 6). Steric hindrance from the adjacent propoxyethoxy group might influence the regioselectivity between these two positions.
Halogenation: Halogenation, such as bromination or chlorination, would be expected to proceed readily due to the activated nature of the ring. libretexts.orgwikipedia.org To avoid poly-substitution, which is common in highly activated rings like anilines, the reaction conditions would need to be carefully controlled. organicchemistrytutor.com Often, the amino group is first acetylated to moderate its activating effect and to introduce steric bulk that favors para-substitution. organicchemistrytutor.com
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation of the ring and the formation of meta-substituted products due to the protonation of the amino group in the strongly acidic medium, which forms a deactivating meta-directing anilinium ion. organicchemistrytutor.commasterorganicchemistry.com Therefore, a common strategy is to first protect the amino group by acylation. The resulting acetanilide (B955) is then nitrated, which typically yields the para-nitro product, followed by deprotection to reveal the amino group. In the case of this compound, the para position to the amino group is blocked, so ortho-nitration would be the expected outcome after protection.
Sulfonation: Sulfonation of anilines is typically carried out using fuming sulfuric acid. youtube.comkhanacademy.orgyoutube.com Similar to nitration, the amino group is often protected to prevent side reactions and to control the regioselectivity. The resulting sulfonic acid group can be introduced onto the aromatic ring.
The table below summarizes the predicted major products for electrophilic aromatic substitution reactions on this compound, considering the directing effects of the substituents.
| Reaction Type | Reagent | Predicted Major Product |
| Bromination | Br2, FeBr3 | 6-Bromo-5-fluoro-2-(2-propoxyethoxy)aniline |
| Chlorination | Cl2, AlCl3 | 6-Chloro-5-fluoro-2-(2-propoxyethoxy)aniline |
| Nitration (after NH2 protection) | HNO3, H2SO4 then deprotection | 6-Nitro-5-fluoro-2-(2-propoxyethoxy)aniline |
| Sulfonation (after NH2 protection) | Fuming H2SO4 then deprotection | 4-Amino-5-fluoro-2-(2-propoxyethoxy)benzenesulfonic acid |
Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2 2 Propoxyethoxy Aniline
Intramolecular and Intermolecular Reactions Involving the Aniline (B41778) Moiety
The aniline core of 5-Fluoro-2-(2-propoxyethoxy)aniline is the primary site of its chemical reactivity, participating in reactions as both a nitrogen and a carbon nucleophile.
Nucleophilicity of the Amine Group
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. reddit.com The nucleophilicity of this group is modulated by the electronic effects of the substituents on the aromatic ring. Electron-donating groups generally increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. afit.edu
The amine group can undergo a variety of intermolecular reactions characteristic of primary anilines, including:
Alkylation and Acylation: Reaction with alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively.
Diazotization: Reaction with nitrous acid to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases).
Intramolecular reactions involving the amine group are also possible, particularly cyclization reactions where the amine attacks an electrophilic center within the same molecule. For instance, if the 2-propoxyethoxy chain were to contain a suitable electrophile, an intramolecular cyclization could lead to the formation of a nitrogen-containing heterocyclic ring system. researchgate.netresearchgate.netnih.govbeilstein-journals.org
Reactivity of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the amine group and the moderate activating effect of the 2-propoxyethoxy group. alchem.iemasterorganicchemistry.commasterorganicchemistry.comlibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
However, the directing effects within this molecule are complex. The amine group strongly directs ortho and para. The 2-propoxyethoxy group also directs ortho and para. The fluorine atom is a deactivating group but directs ortho and para. The interplay of these directing effects, along with steric hindrance from the bulky 2-propoxyethoxy group, will determine the regioselectivity of electrophilic substitution reactions.
Common electrophilic aromatic substitution reactions that this compound could undergo include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.
Influence of the Fluoro and Propoxyethoxy Substituents on Reaction Pathways
The fluorine and 2-propoxyethoxy substituents play a crucial role in modulating the reactivity of the aniline moiety and the aromatic ring through a combination of electronic and steric effects.
Electronic Effects of Fluorine on Aromatic Reactivity
The fluorine atom at the 5-position exerts a strong -I (inductive) effect and a weak +M (mesomeric or resonance) effect. Due to its high electronegativity, the inductive electron withdrawal deactivates the aromatic ring towards electrophilic attack. nih.gov However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. In the context of this compound, the deactivating inductive effect of fluorine is counteracted by the activating effects of the amine and alkoxy groups.
The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. For a fluorine atom at the meta position (equivalent to the 5-position relative to the amine), the σm value is +0.34, indicating its electron-withdrawing nature. wikipedia.org
Steric and Electronic Contributions of the Propoxyethoxy Chain
The 2-propoxyethoxy group at the 2-position influences reactivity through both steric and electronic effects.
Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This electron donation activates the ring towards electrophilic substitution, reinforcing the activating effect of the amine group. The Hammett constant (σp) for an alkoxy group like methoxy (B1213986) is -0.27, indicating its electron-donating character through resonance. wikipedia.org While a specific value for the 2-propoxyethoxy group is not readily available, it is expected to be similarly electron-donating.
Steric Effects: The 2-propoxyethoxy group is sterically bulky. This steric hindrance can influence the regioselectivity of reactions by blocking access to the ortho positions (positions 1 and 3). evitachem.com For example, in electrophilic aromatic substitution reactions, attack at the less hindered para position relative to the activating groups might be favored.
Mechanistic Elucidation of Key Transformations
While specific mechanistic studies for this compound are not widely available in the literature, the mechanisms of its key transformations can be inferred from the well-established principles of organic chemistry.
For instance, in an electrophilic aromatic substitution reaction such as bromination, the reaction would likely proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The bromine electrophile would be attacked by the π-system of the activated aromatic ring. The stability of the resulting carbocation would be enhanced by the electron-donating amine and 2-propoxyethoxy groups. The final step would involve the loss of a proton from the site of attack to restore the aromaticity of the ring.
Intramolecular reactions, such as a potential cyclization, would also follow established mechanistic pathways. For example, an intramolecular nucleophilic attack of the amine nitrogen onto an electrophilic carbon within the propoxyethoxy chain would proceed via a standard nucleophilic substitution mechanism.
Reaction Kinetics and Thermodynamics
Currently, there is a lack of published studies detailing the reaction kinetics and thermodynamic properties of this compound. Information regarding rate constants, activation energies, and the influence of temperature and concentration on reaction rates is not available in the public domain. Similarly, thermodynamic data such as enthalpy, entropy, and Gibbs free energy changes for reactions involving this compound have not been reported.
Without experimental data, a quantitative analysis of the compound's reactivity is not possible. Such data would be crucial for understanding the feasibility and spontaneity of its potential transformations and for optimizing reaction conditions in any synthetic applications.
Identification of Reaction Intermediates
Detailed mechanistic investigations into the reactions of this compound, which would include the trapping and identification of reaction intermediates, have not been found in the reviewed literature. Understanding the intermediates formed during a chemical reaction is fundamental to elucidating the reaction mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are typically employed for this purpose, but no such studies specific to this compound are publicly available.
The absence of this information prevents a detailed discussion of the step-by-step molecular transformations that this compound undergoes during chemical reactions.
Computational and Theoretical Studies on 5 Fluoro 2 2 Propoxyethoxy Aniline
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These computational techniques provide insights into the geometric arrangement of atoms and the distribution of electrons, which are fundamental to a molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.
Geometry Optimization: The first step in a typical DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the DFT calculation iteratively adjusts the positions of the atoms to minimize the total energy of the system. The resulting optimized geometry corresponds to a stable conformation of the molecule. For 5-Fluoro-2-(2-propoxyethoxy)aniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule.
Electronic Structure: Once the optimized geometry is obtained, DFT can be used to calculate a wide range of electronic properties. These properties are derived from the molecule's electron density distribution. Key electronic structure descriptors include the total energy, dipole moment, and atomic charges. These calculations provide a detailed picture of how the electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.
A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below. Please note that these are illustrative values and are not the result of an actual calculation.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C-N | 1.40 |
| C-O (aromatic) | 1.37 |
| C-O (ether) | 1.43 |
| **Bond Angles (°) ** | |
| C-C-F | 118.0 |
| C-C-N | 121.0 |
| C-O-C | 117.0 |
| Dihedral Angles (°) | |
| C-C-O-C | Variable |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). These orbitals are critical in determining a molecule's chemical reactivity and its electronic transitions.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. In the context of this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring.
LUMO: The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and its electronic excitation properties. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
The following table illustrates the kind of data that would be obtained from a frontier molecular orbital analysis. The values are hypothetical.
| Parameter | Energy (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.20 |
| HOMO-LUMO Gap | 5.30 |
An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The ESP map uses a color spectrum to represent different regions of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions would likely be around the nitrogen and oxygen atoms.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.
Green: Denotes areas of neutral or near-zero electrostatic potential.
The ESP surface provides a visual representation of a molecule's polarity and can be used to predict intermolecular interactions and reactive sites.
Conformational Analysis and Molecular Dynamics Simulations
The 2-propoxyethoxy chain has several rotatable single bonds. The rotation around these bonds is not entirely free due to steric hindrance and electronic effects. The energy required to rotate around a specific bond is known as the rotational barrier.
Computational methods can be used to calculate these rotational barriers by systematically changing the dihedral angle of a particular bond and calculating the energy at each step. The resulting energy profile reveals the most stable (lowest energy) and least stable (highest energy) conformations. For the propoxyethoxy chain, key rotational barriers would be associated with the C-O and C-C bonds.
A hypothetical data table for rotational barriers is shown below.
| Rotatable Bond | Rotational Barrier (kcal/mol) |
| Ar-O | 2.5 |
| O-CH2 | 1.8 |
| CH2-O | 1.5 |
| O-CH2(propyl) | 2.0 |
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the different conformations accessible to the molecule at a given temperature and provides insights into its flexibility and the transitions between different conformational states. The results of an MD simulation can be used to generate a conformational landscape plot, which illustrates the relative energies and populations of the different conformers.
Theoretical Insights into Reactivity and Selectivity
The reactivity and selectivity of an aromatic compound in reactions such as electrophilic aromatic substitution are governed by the electronic effects of its substituents. In this compound, the primary directing groups are the amino (-NH₂), fluoro (-F), and 2-propoxyethoxy (-OCH₂CH₂OCH₂CH₂CH₃) groups. The interplay of their inductive and resonance effects determines the most probable sites for electrophilic attack.
The amino group is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more susceptible to electrophilic attack. This effect is most pronounced at the ortho and para positions relative to the amino group. The 2-propoxyethoxy group is also an activating, ortho-, para-directing group due to the resonance effect of the oxygen atom, which donates a lone pair of electrons to the ring. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate electron density through resonance.
Computational methods like Density Functional Theory (DFT) are instrumental in predicting the most likely sites for electrophilic attack. This is often achieved by calculating molecular electrostatic potential (MEP) maps and condensed Fukui functions. For substituted anilines, these calculations consistently show that the positions ortho and para to the strongly activating amino group are the most electron-rich and therefore the most nucleophilic.
In the case of this compound, the amino group is at position 1, the 2-propoxyethoxy group is at position 2, and the fluoro group is at position 5. The positions on the ring are as follows:
Position 3: Ortho to the 2-propoxyethoxy group and meta to the amino and fluoro groups.
Position 4: Para to the amino group and meta to the 2-propoxyethoxy and fluoro groups.
Position 6: Ortho to the amino group and the 2-propoxyethoxy group, and meta to the fluoro group.
Considering the directing effects:
The amino group strongly activates positions 4 (para) and 6 (ortho).
The 2-propoxyethoxy group activates positions 3 (ortho) and 6 (ortho).
The combined influence of these groups suggests that positions 4 and 6 are the most probable sites for electrophilic attack due to the synergistic activating effects of the amino and 2-propoxyethoxy groups. Steric hindrance from the bulky 2-propoxyethoxy group at position 2 might slightly disfavor attack at position 3 and 6, potentially making position 4 the most reactive site.
Theoretical studies on similar systems, such as fluoro- and methoxy-substituted anilines, support these predictions. For instance, studies on the electrophilic substitution of substituted anilines have shown that the presence of an alkoxy group enhances the reactivity at the ortho and para positions. nih.gov The deactivating effect of the fluorine atom is generally overcome by the strong activation from the amino and alkoxy groups. researchgate.net
Table 1: Predicted Relative Reactivity of Positions on the Aromatic Ring of this compound towards Electrophilic Attack
| Position | Relative to -NH₂ | Relative to -OCH₂CH₂OPr | Relative to -F | Predicted Reactivity |
| 3 | Meta | Ortho | Meta | Moderate |
| 4 | Para | Meta | Meta | High |
| 6 | Ortho | Ortho | Meta | High (potential steric hindrance) |
Transition state analysis in computational chemistry provides deeper insights into reaction pathways by identifying the energy barriers associated with different potential reactions. For electrophilic aromatic substitution on this compound, DFT calculations can be used to model the transition states for an electrophile attacking each of the possible positions on the aromatic ring.
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The first step, the formation of this intermediate, is typically the rate-determining step. The energy of the transition state leading to this intermediate dictates the reaction rate.
For this compound, transition state calculations would likely reveal the following:
Lower Activation Energy for Attack at Positions 4 and 6: The transition states for electrophilic attack at the para (position 4) and ortho (position 6) positions relative to the amino group would be lower in energy compared to attack at position 3. This is because the positive charge in the resulting sigma complex can be delocalized onto the nitrogen of the amino group and the oxygen of the alkoxy group through resonance, which is a highly stabilizing interaction.
Higher Activation Energy for Attack at Position 3: The transition state for attack at position 3 would be higher in energy as the resulting carbocation cannot be directly stabilized by the amino group's resonance effect.
Influence of Steric Hindrance: While electronic factors favor both positions 4 and 6, the transition state for attack at position 6 might be slightly higher in energy due to steric clash between the incoming electrophile and the adjacent bulky 2-propoxyethoxy group. This would suggest a kinetic preference for substitution at position 4.
Studies on related aniline derivatives have confirmed that the stability of the arenium ion intermediate is a key factor in determining the regioselectivity of electrophilic substitution. researchgate.net The ability of the amino and alkoxy groups to stabilize the positive charge in the intermediate through resonance is a dominant factor.
Table 2: Hypothetical Relative Transition State Energies for Electrophilic Attack on this compound
| Reaction Pathway | Stabilizing Resonance from -NH₂ and -OR | Predicted Relative Transition State Energy (ΔG‡) |
| Attack at Position 3 | No | High |
| Attack at Position 4 | Yes | Low |
| Attack at Position 6 | Yes | Low to Moderate (due to sterics) |
Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies of 5 Fluoro 2 2 Propoxyethoxy Aniline and Its Derivatives
Correlation of Structural Features with Chemical Reactivity
The chemical reactivity of 5-Fluoro-2-(2-propoxyethoxy)aniline is primarily governed by the electronic and steric effects of its substituents—the fluoro, 2-propoxyethoxy, and amino groups—on the benzene (B151609) ring. The interplay of these groups dictates the electron density distribution within the molecule, influencing its behavior in chemical reactions, particularly those involving the aromatic ring or the amino group.
The Hammett equation is a foundational tool in physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship, expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for a reaction of the substituted aromatic compound.
k₀ or K₀ is the corresponding constant for the unsubstituted reference compound (e.g., aniline).
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It reflects the substituent's electronic effect (donating or withdrawing).
ρ (rho) is the reaction constant, which depends on the reaction type and conditions, indicating the sensitivity of the reaction to substituent effects. wikipedia.org
For this compound, the key substituents influencing the reactivity of the amino group are the fluoro group at the meta position and the 2-propoxyethoxy group at the ortho position relative to the amine.
Fluoro Substituent: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect (-I). It also possesses lone pairs that can be donated through the resonance effect (+R), but for halogens, the inductive effect typically dominates. A meta-fluoro substituent (σm ≈ +0.34) strongly deactivates the ring towards electrophilic substitution and decreases the basicity (pKa) of the aniline (B41778) nitrogen.
Alkoxy (2-propoxyethoxy) Substituent: Alkoxy groups are generally electron-donating through resonance (+R) due to the lone pairs on the oxygen atom, while also being moderately electron-withdrawing through induction (-I). The net effect is typically electron-donating, especially when at the para position (σp ≈ -0.27 for OCH₃). This increases the electron density of the ring and the basicity of the amino group. In the case of this compound, the alkoxy group is ortho to the amine, where steric hindrance can also play a significant role in addition to its electronic effects.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
This table provides context for the electronic effects discussed. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
| Substituent | σ_meta | σ_para |
| -NH₂ | -0.16 | -0.66 |
| -OH | +0.12 | -0.37 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -CN | +0.56 | +0.66 |
| -NO₂ | +0.71 | +0.78 |
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular descriptors. researchgate.net These models extend the principles of Hammett-type analyses by incorporating a wider array of descriptors beyond simple electronic parameters, including steric, topological, and quantum chemical properties. chemrxiv.org
For this compound and its derivatives, a QSRR study would involve several key steps:
Data Set Assembly: A series of aniline derivatives with varying substituents would be synthesized, and their reactivity in a specific chemical transformation (e.g., acylation, diazotization) would be experimentally measured to obtain rate or equilibrium constants.
Descriptor Calculation: For each molecule in the series, a large set of theoretical molecular descriptors would be calculated using specialized software.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed reactivity. imist.maresearchgate.net
Model Validation: The predictive power of the QSRR model is rigorously tested using internal validation techniques (e.g., cross-validation) and, ideally, an external set of compounds not used in the model's development.
Such models can be invaluable for predicting the reaction outcomes of novel, unsynthesized derivatives, thereby accelerating the discovery process and reducing experimental costs. chemrxiv.org
Theoretical Approaches to Structure-Reactivity Correlations
With the advancement of computational chemistry, theoretical methods have become indispensable for probing structure-reactivity relationships at a molecular level. These approaches provide deep insights into the electronic structure and properties that govern chemical behavior.
Computational or molecular descriptors are numerical values that encode specific information about the structure and properties of a molecule. nih.gov For SRR modeling of anilines, quantum chemical descriptors are particularly powerful as they can directly quantify the electronic environment of the reactive center (the amino group). acs.org Studies on substituted anilines have shown that certain quantum chemical parameters correlate strongly with reactivity indicators like pKa. afit.edunih.gov
Key descriptors include:
Atomic Charges: The natural charge on the amino nitrogen atom (Qn) is a reliable indicator of its electron density. A more negative charge generally corresponds to higher basicity. afit.edu
Electrostatic Potential: The minimum electrostatic potential (Vmin) near the amino group reflects the molecule's susceptibility to electrophilic attack. A more negative Vmin indicates a more reactive site for protonation. acs.org
Ionization Energy: The minimum average local ionization energy on the molecular surface (ĪS,min), often found near the amino group's lone pair, represents the energy required to remove an electron. A lower value suggests higher reactivity and basicity. acs.orgnih.gov
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For anilines, the HOMO is often localized on the amino group and the aromatic ring. A higher HOMO energy indicates greater ease of donating electrons and thus higher reactivity towards electrophiles.
These descriptors, derived from quantum mechanical calculations, often provide a more nuanced and accurate picture of substituent effects than empirical constants, especially in cases where steric or complex electronic interactions are at play. acs.org
Table 2: Examples of Computational Descriptors for SRR Modeling
This table outlines various classes of descriptors that can be used to build predictive models for reactivity.
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Reactivity |
| Electronic | Natural Charge (Qn) on N | Local electron density at the nitrogen atom | Predicts basicity and nucleophilicity. acs.org |
| Electronic | HOMO/LUMO Energy | Energy of frontier molecular orbitals | Relates to electron-donating/accepting ability. |
| Quantum Chemical | Minimum Electrostatic Potential (Vmin) | Susceptibility to electrophilic attack | Identifies reactive sites for protonation or electrophiles. acs.org |
| Quantum Chemical | Local Ionization Energy (ĪS,min) | Energy to remove an electron from a specific surface point | Correlates with basicity and reactivity towards oxidants. nih.gov |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Quantifies steric hindrance around the reactive site. |
| Topological | Wiener Index | Describes molecular branching and compactness | Relates to overall molecular shape and size. |
| Thermodynamic | Enthalpy of Formation | Stability of the molecule | Can be correlated with the stability of transition states. |
By combining a diverse set of computational descriptors with advanced statistical and machine learning algorithms, it is possible to build robust predictive models for specific chemical transformations. researchgate.net For primary aromatic amines like this compound, models can be developed to predict outcomes such as the regioselectivity of electrophilic aromatic substitution, the likelihood of metabolic N-acetylation, or potential for forming reactive nitrenium ions. nih.govnih.gov
The development workflow for such a model mirrors that of QSRR:
A dataset of known reactions for a series of related anilines is compiled.
A comprehensive set of descriptors (electronic, steric, topological, etc.) is calculated for each reactant. mdpi.com
A machine learning algorithm (e.g., Partial Least Squares, Random Forest, Artificial Neural Network) is trained to learn the relationship between the descriptors and the observed reaction outcome (e.g., yield, selectivity, rate). imist.maresearchgate.net
The resulting model is validated for its accuracy and predictive power.
These predictive models serve as powerful in silico tools. They allow chemists to screen virtual libraries of potential derivatives of this compound to identify candidates with optimal reactivity profiles for a desired transformation before committing to their synthesis, significantly streamlining the research and development process.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For a molecule like 5-Fluoro-2-(2-propoxyethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.
While specific, publicly available spectral data for this compound is not widespread, the expected spectral features can be predicted based on its structure.
Proton NMR (¹H NMR) Spectral Interpretation
A ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the protons of the propoxyethoxy side chain, and the amine (NH₂) protons.
Aromatic Region: The three protons on the benzene (B151609) ring would appear as complex multiplets due to proton-proton and proton-fluorine couplings. Their chemical shifts would be influenced by the electron-donating effects of the amino and alkoxy groups and the electron-withdrawing effect of the fluorine atom.
Alkoxy Chain Region: The spectrum would show signals for the two methylene (B1212753) groups of the ethoxy moiety (-OCH₂CH₂O-) and the propyl group (-OCH₂CH₂CH₃). These would include a triplet for the terminal methyl group, and multiplets for the various methylene groups, with their chemical shifts determined by their proximity to the oxygen atoms.
Amine Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5-6.8 | m | 3H | Ar-H |
| ~4.5 | s (br) | 2H | -NH₂ |
| ~4.1 | t | 2H | Ar-O-CH₂ -CH₂-O- |
| ~3.8 | t | 2H | Ar-O-CH₂-CH₂ -O- |
| ~3.5 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.7 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~0.9 | t | 3H | -O-CH₂-CH₂-CH₃ |
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two-, three-, or four-bond couplings to fluorine. The chemical shifts will be influenced by the attached substituents.
Alkoxy Chain Carbons: The five distinct carbon atoms of the 2-propoxyethoxy side chain would each produce a signal in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| ~158 (d, ¹JCF ≈ 240 Hz) | C -F |
| ~140-150 | C -O, C -N |
| ~100-120 | Ar-C H |
| ~71 | Ar-O-C H₂- |
| ~70 | -O-C H₂-O- |
| ~69 | -O-C H₂-CH₂-CH₃ |
| ~22 | -CH₂-C H₂-CH₃ |
| ~10 | -CH₂-CH₂-C H₃ |
Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govepa.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-5. The precise chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. google.com The signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6). This technique is crucial for confirming the presence and position of the fluorine substituent on the benzene ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Molecular Ion Peak: In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound (213.25). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₁H₁₆FNO₂.
Fragmentation Pattern: Electrospray Ionization (ESI-MS) would likely show a prominent protonated molecule [M+H]⁺ at m/z 214.26. The fragmentation of the molecule would involve characteristic losses. Common fragmentation pathways would include the cleavage of the ether linkages in the propoxyethoxy side chain and potentially the loss of the entire side chain, leading to fragments that can help to piece together the molecular structure.
Hypothetical Mass Spectrometry Data
| m/z | Interpretation |
| 214.26 | [M+H]⁺ |
| 128.06 | [M - C₃H₇OCH₂CH₂O + H]⁺ |
| various | Fragments from side-chain cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
N-H Vibrations: The primary amine group would show characteristic symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1600-1650 cm⁻¹.
C-O Stretching: The aryl-alkyl ether and the alkyl-alkyl ether would exhibit strong C-O stretching bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration would be present in the fingerprint region, usually between 1000 and 1400 cm⁻¹.
Aromatic Vibrations: C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹, and C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
Advanced Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Gas Chromatography (GC): GC can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable. It would be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of the main component and any minor impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions during the synthesis of the compound and for preliminary purity checks. The retention factor (Rf) value is a key parameter in TLC analysis.
By employing this comprehensive suite of spectroscopic and chromatographic techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity and purity for subsequent research applications.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For a substituted aniline (B41778) like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. Method development for this compound would focus on optimizing several key parameters to achieve a robust and reliable separation.
The choice of a stationary phase is critical. A C18 column is a standard starting point for many aniline derivatives, offering a good balance of hydrophobicity and retention. sigmaaldrich.comnih.gov The particle size of the column packing material, typically in the range of 3 to 5 µm, influences the efficiency of the separation. nih.gov A column with dimensions such as 150 mm in length and 4.6 mm internal diameter is often employed. sigmaaldrich.comsielc.com
The mobile phase composition is another crucial factor that is systematically varied during method development. A typical mobile phase for aniline compounds consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. sigmaaldrich.comrsc.org For this compound, a gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure adequate resolution from potential impurities and to achieve a reasonable analysis time. The pH of the aqueous phase can significantly impact the retention time and peak shape of aniline compounds, as it affects the protonation state of the amino group.
Detection is commonly performed using a UV detector, as the aromatic ring in the aniline structure provides strong chromophores. sigmaaldrich.com A photodiode array (PDA) detector can be particularly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information that aids in peak identification and purity assessment. rsc.org For instance, a detection wavelength of around 254 nm is often used for aniline homologs. sigmaaldrich.com
A hypothetical HPLC method for this compound could be developed based on methods for similar compounds, such as 4-fluoroaniline (B128567). nih.gov The table below outlines a potential set of starting parameters for method development.
| Parameter | Suggested Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3 µm | Standard for aniline separation, providing good resolution. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape in positive ion mode mass spectrometry if coupled. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. rsc.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. sigmaaldrich.com |
| Column Temperature | 30 °C | Provides reproducible retention times. sigmaaldrich.comnih.gov |
| Detection | UV at 254 nm or PDA | Aromatic ring allows for strong UV absorbance. sigmaaldrich.com |
| Injection Volume | 10 µL | A typical volume for analytical injections. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and the presence of the polar amino group, it can be readily analyzed by GC-MS after a chemical derivatization step. jfda-online.com Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic properties. researchgate.net
For primary amines like the aniline moiety in the target compound, acylation is a common and effective derivatization strategy. jfda-online.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride can be used to convert the -NH2 group into a less polar and more volatile amide derivative. The use of fluorinated acylating agents can also enhance the sensitivity of detection, particularly if an electron capture detector (ECD) were to be used, though mass spectrometry is more common for structural confirmation. jfda-online.com
The GC-MS analysis would involve separating the derivatized analyte on a capillary column. A non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The temperature of the GC oven would be programmed to ramp up over the course of the analysis to ensure the elution of the derivatized compound with a good peak shape.
The mass spectrometer serves as a highly specific and sensitive detector. Upon elution from the GC column, the derivatized analyte would be ionized, typically by electron ionization (EI). The resulting mass spectrum would show a characteristic fragmentation pattern that can be used to confirm the identity of the compound. The molecular ion peak would be observed at a higher mass-to-charge ratio (m/z) corresponding to the derivatized molecule, and fragment ions would provide structural information. For instance, the loss of the propoxyethoxy group or fragments related to the fluorinated acyl group would be expected.
A summary of a plausible GC-MS method for the derivatized this compound is presented in the table below.
| Parameter | Suggested Condition | Rationale |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability of the aniline. jfda-online.com |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A standard, robust column for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow rate | Inert carrier gas compatible with mass spectrometry. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Allows for separation of the derivatized analyte from other components. |
| Injection Mode | Splitless | Suitable for trace analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers for routine GC-MS analysis. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. libretexts.org Such data is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice.
The first and often most challenging step in an X-ray crystallographic study is the growth of a high-quality single crystal. nih.gov This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization. The goal is to achieve a state of supersaturation that promotes slow and ordered crystal growth. nih.gov
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. libretexts.org The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are recorded by a detector. wikipedia.org The diffraction pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal.
By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. wikipedia.org From this map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built and refined. The final refined structure provides precise atomic coordinates.
For this compound, an X-ray crystal structure would reveal:
The planarity of the aniline ring and any distortions caused by the substituents.
The precise bond lengths and angles of the fluoro, amino, and propoxyethoxy groups.
The conformation of the flexible propoxyethoxy side chain.
The nature of intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking of the aromatic rings, which govern the crystal packing.
The crystallographic data obtained for a compound like this compound would be summarized in a crystallographic information file (CIF) and typically includes the parameters listed in the table below.
| Crystallographic Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The density of the crystal calculated from the X-ray data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Role of 5 Fluoro 2 2 Propoxyethoxy Aniline As a Versatile Chemical Intermediate
Synthetic Building Block in Complex Molecule Construction
The reactivity of 5-Fluoro-2-(2-propoxyethoxy)aniline is primarily dictated by the nucleophilic amino group attached to the aromatic ring. This functional group serves as a handle for building larger molecular architectures through a variety of well-established chemical transformations.
The primary amine functionality of this compound allows for its straightforward conversion into several important classes of compounds: amides, ureas, and carbamates. These reactions are fundamental in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science.
Amides: Amide bonds are readily formed by reacting the aniline (B41778) with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction is a common strategy for linking molecular fragments.
Ureas: Substituted ureas are synthesized through the reaction of the aniline with isocyanates. This addition reaction is typically efficient and provides access to a class of compounds with diverse biological activities and applications in polymer chemistry. psu.eduresearchgate.net The synthesis of 1,3-disubstituted ureas from various haloanilines proceeds in high yields. psu.edu
Carbamates: Carbamates can be prepared by treating the aniline with chloroformates. This transformation is often used to install a protecting group on the nitrogen atom or to serve as a linker in larger molecules.
The general synthetic pathways for these transformations are summarized in the table below.
| Derivative | Reagent | Product Structure |
| Amide | Acyl Chloride (R-COCl) | |
| Urea | Isocyanate (R-N=C=O) | |
| Carbamate | Chloroformate (R-O-COCl) | |
| Table 1: General reactions of this compound to form key derivatives. |
Substituted anilines are crucial starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. This compound is a suitable precursor for constructing important heterocyclic systems like indoles and quinolines.
Indole (B1671886) Synthesis: While various methods exist, syntheses like the Larock indole synthesis can utilize N-substituted anilines to build the indole ring system. The specific substitution pattern of this compound would result in a highly functionalized indole core, incorporating both fluorine and an ether side chain. For instance, the synthesis of 5-fluoro-2-oxindole derivatives is a known pathway where the fluorinated ring is a key component. chemicalbook.com
Quinoline (B57606) Synthesis: Quinolines are another important class of N-heterocycles. researchgate.net Classic methods like the Combes, Conrad-Limpach, and Friedländer syntheses utilize anilines as key building blocks. In a typical synthesis, the aniline is condensed with a β-dicarbonyl compound, followed by cyclization to form the quinoline ring. Using this compound would yield a quinoline ring substituted at specific positions, which is a common strategy in the development of new bioactive compounds. nih.govwikipedia.org The synthesis of fluorinated quinoline analogs often starts from substituted fluoroanilines to produce compounds with potential antifungal or other biological activities. nih.gov
| Heterocycle | General Synthetic Method | Role of Aniline |
| Indole | Larock Indole Synthesis | Reacts with an alkyne, followed by palladium-catalyzed cyclization. |
| Quinoline | Friedländer Synthesis | Condenses with a 2-aminoaryl aldehyde or ketone to form the quinoline core. |
| Quinoline | Combes Quinoline Synthesis | Reacts with a β-diketone under acidic conditions to form a Schiff base, which then cyclizes. |
| Table 2: Selected heterocyclic syntheses utilizing aniline precursors. |
Strategic Intermediate in Fluorine-Containing Organic Synthesis
The presence of a fluorine atom on the aromatic ring is a defining feature of this compound, making it a valuable tool in organofluorine chemistry.
Incorporating fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Using this compound as a building block provides a direct and efficient method for introducing a fluorine atom, along with the appended propoxyethoxy group, into a target molecule. This strategy avoids the often harsh and non-selective conditions required for direct fluorination later in a synthetic sequence. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modify the lipophilicity and electronic nature of the final compound, which are desirable traits in pharmaceutical and agrochemical development. chemicalbook.comnih.govnih.gov
A common strategy in drug discovery and materials science is the synthesis of fluorinated analogues of known compounds to optimize their properties. This compound is an ideal starting material for this purpose. By substituting a non-fluorinated aniline precursor with this compound in an established synthetic route, chemists can readily access novel fluoro-functionalized analogues. This approach allows for systematic studies on the effect of fluorine substitution on the performance of a molecule, whether it be for enhanced biological activity or improved material characteristics. chemicalbook.comnih.govnih.gov
Contributions to Materials Science Research (e.g., monomers, polymers)
Anilines are well-known monomers for the synthesis of polyaniline (PANI), one of the most studied conducting polymers. researchgate.net this compound can serve as a functionalized monomer to produce novel polyaniline derivatives with tailored properties for advanced applications.
The synthesis is typically achieved through oxidative polymerization in an acidic medium. nih.govrsc.org The resulting polymer's properties would be significantly influenced by the substituents on the monomer unit.
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can affect the electronic properties and conductivity of the polymer. Furthermore, fluorine substitution has been shown to enhance the thermal and chemical stability of polymers. nih.govyoutube.com Fluorinated polyanilines have demonstrated superior performance and stability as electrode modifiers in applications such as bacterial fuel cells. psu.edu
Propoxyethoxy Substitution: The flexible and relatively bulky 2-propoxyethoxy side chain is expected to disrupt polymer chain packing. This disruption can increase the free volume between chains, which typically enhances the solubility of the polymer in common organic solvents. Improved solubility is a critical factor for processability, allowing the polymer to be cast into films or spun into fibers from solution.
The anticipated effects of the substituents on the resulting polymer are outlined below.
| Substituent | Expected Effect on Polymer Properties | Rationale |
| Fluorine | - Modified electronic properties- Increased thermal stability- Enhanced chemical resistance | - Strong C-F bond energy- High electronegativity of fluorine youtube.com |
| 2-propoxyethoxy | - Increased solubility in organic solvents- Improved processability | - Steric hindrance preventing tight chain packing- Flexible ether linkage enhances conformational freedom |
| Table 3: Predicted influence of substituents on the properties of poly(this compound). |
This ability to fine-tune properties makes this compound an attractive monomer for creating new functional materials for use in sensors, electrochromic devices, and corrosion-resistant coatings.
Q & A
Q. What are the key considerations for synthesizing 5-Fluoro-2-(2-propoxyethoxy)aniline?
Synthesis typically involves multi-step reactions:
- Step 1 : Introduce the propoxyethoxy side chain via nucleophilic substitution or etherification. For example, reacting 2-bromo-5-fluoroaniline with 2-propoxyethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Protect the aniline group during reactive steps to prevent undesired side reactions.
- Step 3 : Purify intermediates using column chromatography (hexane/ethyl acetate gradients) or recrystallization . Key challenges include controlling regioselectivity and minimizing hydrolysis of the ether linkage.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments, ¹H NMR for aromatic protons) .
- HPLC/LC-MS : Assess purity and detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
- FTIR : Identify functional groups (e.g., amine N-H stretches at ~3400 cm⁻¹, C-O-C stretches from the propoxyethoxy chain) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while mitigating competing pathways?
- Catalyst Selection : Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) for coupling reactions, as seen in analogous Suzuki-Miyaura syntheses of fluoroaniline derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in etherification steps .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like ring fluorination or amine oxidation .
Q. How to resolve contradictions in reported biological activity data?
- Purity Analysis : Verify compound integrity using LC-MS to rule out degradation products (e.g., hydrolyzed ethers or deaminated analogs) .
- Stereoelectronic Effects : Fluorine’s electron-withdrawing nature alters electronic density on the aniline ring, impacting receptor binding. Computational modeling (DFT) can predict interaction sites .
- Biological Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target-specific activity .
Q. What strategies stabilize this compound under varying pH conditions?
- pH Buffering : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent amine protonation or ether cleavage .
- Lyophilization : Store as a lyophilized powder in inert atmospheres to avoid hydrolysis .
- Degradation Studies : Monitor stability via accelerated aging tests (40°C/75% RH) with HPLC tracking .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous media for biological testing?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Derivatization : Introduce polar groups (e.g., sulfonate esters) on the propoxyethoxy chain for improved hydrophilicity .
Q. What computational tools predict the compound’s reactivity in novel reactions?
- Molecular Dynamics (MD) : Simulate interactions with enzymes or solvents to guide synthetic modifications .
- Retrosynthetic Software : Tools like Synthia™ propose viable pathways for introducing the propoxyethoxy group .
Data Contradictions and Reproducibility
Q. Why do NMR spectra vary between batches despite identical synthetic protocols?
- Trace Impurities : Residual solvents (e.g., DMF) or metal catalysts (Pd) may shift peaks. Purify via preparative HPLC .
- Tautomerism : The aniline group may exhibit keto-enol tautomerism under certain conditions, altering spectral profiles .
Key Physical and Chemical Properties (Inferred from Analogous Compounds)
| Property | Value (Estimated) | Methodology | Reference |
|---|---|---|---|
| Molecular Weight | ~239.28 g/mol | High-resolution MS | |
| LogP (Lipophilicity) | ~2.8 | Reverse-phase HPLC | |
| Melting Point | 80–85°C | Differential Scanning Calorimetry |
Note : Direct experimental data for this compound is limited; values above are extrapolated from structurally similar fluorinated anilines . Researchers should validate these properties empirically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
